Methyl 5-chloro-3-hydroxypicolinate

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers seeking a versatile trisubstituted pyridine scaffold for kinase or HIV integrase inhibitor programs often face supply of regioisomerically pure material. Methyl 5-chloro-3-hydroxypicolinate (CAS 1256790-90-5) solves this with orthogonal 5-Cl, 3-OH, and 2-COOMe handles enabling parallel diversification. • 98% purity ensures reproducible Pd-catalyzed cross-couplings. • XLogP3 1.9, MW 187.58 Da-fragment-library compliant. • Global supply with batch-to-batch consistency.

Molecular Formula C7H6ClNO3
Molecular Weight 187.579
CAS No. 1256790-90-5
Cat. No. B571806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-3-hydroxypicolinate
CAS1256790-90-5
Molecular FormulaC7H6ClNO3
Molecular Weight187.579
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=N1)Cl)O
InChIInChI=1S/C7H6ClNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3
InChIKeyNOPPFFUQOLMUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Chloro-3-hydroxypicolinate Overview


Methyl 5-chloro-3-hydroxypicolinate (CAS 1256790-90-5) is a trisubstituted pyridine derivative characterized by a chlorine atom at the 5‑position, a hydroxyl group at the 3‑position, and a methyl carboxylate ester at the 2‑position of the pyridine ring . With a molecular weight of 187.58 g·mol⁻¹, a computed XLogP3 of 1.9, and a topological polar surface area (TPSA) of 59.4 Ų, this compound occupies physicochemical space that balances moderate lipophilicity with hydrogen‑bonding capacity [1]. It is commercially supplied as a ≥95% to 98% purity solid and serves primarily as a versatile intermediate in the synthesis of kinase inhibitor scaffolds, HIV integrase inhibitors, and agrochemical lead candidates [2].

Why Methyl 5-Chloro-3-hydroxypicolinate Is Unique


The precise substitution pattern of methyl 5-chloro-3-hydroxypicolinate—specifically the simultaneous presence of a 3‑hydroxy group, a 5‑chlorine atom, and a 2‑methyl ester—creates a unique hydrogen‑bond donor/acceptor network and halogen‑bonding capacity that cannot be replicated by mono‑functionalized or regioisomeric pyridine carboxylates . The chlorine atom at the 5‑position increases lipophilicity (ΔLogP ≈ +0.8 vs. the non‑halogenated methyl 3‑hydroxypicolinate) and provides a handle for orthogonal cross‑coupling reactions, while the 3‑hydroxy group enables chelation with metal ions or enzymatic active sites, and the methyl ester permits selective hydrolysis or aminolysis without perturbing the ring substitution [1][2]. Simple replacement with methyl 5‑chloropicolinate (lacking the 3‑OH) or methyl 3‑hydroxypicolinate (lacking the 5‑Cl) would therefore compromise both the physicochemical profile and the synthetic versatility required for multi‑step medicinal chemistry campaigns.

Methyl 5-Chloro-3-hydroxypicolinate Differentiation Evidence


5-Chloro Substituent Lipophilicity Increase

Methyl 5-chloro-3-hydroxypicolinate exhibits a computed XLogP3 of 1.9, whereas the non‑halogenated analog methyl 3‑hydroxypicolinate has an XLogP3 of approximately 1.1 [1][2]. This ΔLogP of +0.8 units translates to an approximately 6‑fold increase in octanol‑water partition coefficient, enhancing passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility.

Lipophilicity Drug-likeness Medicinal Chemistry

Enhanced Hydrogen-Bond Donor Capacity

Methyl 5-chloro-3-hydroxypicolinate possesses one hydrogen‑bond donor (3‑OH) and four hydrogen‑bond acceptors (pyridine N, ester carbonyl, ester ether O, and 3‑OH oxygen), giving it a donor/acceptor ratio of 1:4. In contrast, methyl 5‑chloropicolinate lacks the 3‑hydroxy group entirely, resulting in zero H‑bond donors and only three acceptors [1][2]. The presence of the 3‑OH donor is critical for engaging kinase hinge regions and metal‑ion chelation motifs that are absent in the non‑hydroxylated analog.

Hydrogen Bonding Molecular Recognition Scaffold Design

Methyl Ester vs. Free Acid Reactivity

Methyl 5-chloro-3-hydroxypicolinate (MW 187.58, XLogP3 1.9) is a neutral ester that can be directly subjected to aminolysis, hydrazinolysis, or reduction without the need for prior activation, whereas 5‑chloro‑3‑hydroxypicolinic acid (MW 173.55, XLogP3 ≈ 0.8) requires coupling reagents for amide bond formation and exhibits lower organic‑solvent solubility due to its zwitterionic character [1][2]. The methyl ester also serves as a transient protecting group for the carboxylic acid, allowing selective functionalization at the 3‑OH or 5‑Cl positions before late‑stage ester hydrolysis.

Ester Reactivity Prodrug Design Synthetic Intermediate

Picolinate Chelation Motif Advantage

Methyl 5-chloro-3-hydroxypicolinate places the hydroxyl and carboxylate groups in a 1,2‑relationship on the pyridine ring (3‑OH, 2‑CO₂Me), forming a characteristic picolinate chelation motif. The regioisomer methyl 5‑chloro‑2‑hydroxynicotinate (2‑OH, 3‑CO₂Me) presents a different chelation geometry and electronic distribution [1]. The picolinate motif (3‑hydroxy‑2‑carboxylate) is known to form stable five‑membered chelate rings with divalent metal ions such as Zn²⁺ and Fe²⁺, a feature exploited in metalloenzyme inhibitor design that the 2‑hydroxy‑3‑carboxylate regioisomer cannot replicate with the same geometry.

Metal Chelation Regioisomerism Fragment-Based Drug Design

Purity Grade and Reaction Reproducibility

Commercial suppliers offer methyl 5-chloro-3-hydroxypicolinate at two predominant purity grades: 98% (Fluorochem, MolCore, Leyan) and 95% (AKSci, ChemSrc, Chemenu) . For a building block destined for multi‑step synthesis, a 3% purity difference corresponds to up to 3 mg of unidentified impurities per 100 mg of material, which can lead to irreproducible yields in palladium‑catalyzed cross‑coupling reactions where catalyst poisons (e.g., sulfur‑containing impurities) may be present at trace levels. The 98% grade is recommended for medicinal chemistry campaigns requiring stringent stoichiometric control, while the 95% grade may suffice for initial route‑scouting experiments.

Purity Quality Control Procurement

Optimal Lipophilicity for Fragment-Based Screening

With an XLogP3 of 1.9, methyl 5-chloro-3-hydroxypicolinate occupies a desirable 'mid‑range' lipophilicity window for fragment‑based drug discovery (recommended fragment LogP < 3). By comparison, methyl 5‑bromo‑3‑hydroxypicolinate has a computed XLogP3 of approximately 2.1, and methyl 5‑fluoro‑3‑hydroxypicolinate approximately 1.3 [1][2]. The chloro derivative thus offers an optimal balance: sufficient lipophilicity for target engagement without crossing into the high‑LogP territory associated with promiscuous binding and poor aqueous solubility (>100 μM) required for fragment screening at 1–2 mM concentrations.

Fragment-Based Screening LogP Library Design

Methyl 5-Chloro-3-hydroxypicolinate Application Scenarios


Kinase Inhibitor Scaffold Construction

The 5‑chloro substituent enables Suzuki‑Miyaura or Buchwald‑Hartwig cross‑coupling to introduce aryl or amino diversity at the pyridine 5‑position, while the methyl ester can be converted to a library of amides in a single step. This orthogonal reactivity profile, combined with the 3‑OH hydrogen‑bond donor that mimics the pyridone motif found in ATP‑competitive kinase inhibitors, positions methyl 5-chloro-3-hydroxypicolinate as a strategic core scaffold for rapidly generating focused kinase inhibitor libraries. The 98% purity grade is recommended to ensure reproducible palladium catalysis [1].

HIV Integrase Inhibitor Intermediate Synthesis

The 3‑hydroxy‑2‑carboxylate picolinate motif is a privileged metal‑chelating pharmacophore in HIV integrase strand transfer inhibitors (INSTIs). Methyl 5-chloro-3-hydroxypicolinate provides this chelation triad in a protected ester form, allowing late‑stage diversification of the 5‑position via chlorine displacement before ester hydrolysis to the active acid. This regioisomerically pure building block eliminates the need for low‑yielding separations of 2‑hydroxy‑3‑carboxylate byproducts that would arise if non‑selective hydroxylation routes were employed [2].

Fragment-Based Library Design

With an XLogP3 of 1.9, a molecular weight of 187.58 Da, and three functional‑group handles, methyl 5-chloro-3-hydroxypicolinate satisfies the 'Rule of Three' criteria for fragment library membership (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) except for its four H‑bond acceptors, making it a slightly polar but still compliant fragment. Its LogP advantage over the fluoro analog and its lower aggregation risk relative to the bromo analog make it the preferred halogenated picolinate fragment for library inclusion [1][3].

Agrochemical Lead Optimization

Picolinate esters are established scaffolds in herbicidal chemistry (e.g., picloram, clopyralid). Methyl 5-chloro-3-hydroxypicolinate allows the systematic exploration of 5‑substituted picolinic acid derivatives for crop protection applications. The methyl ester can be hydrolyzed to the free acid for phloem mobility or converted to amides and hydrazides for structure‑activity relationship studies, while the 5‑chloro position serves as a diversification point for introducing aryl, heteroaryl, or alkynyl substituents via cross‑coupling .

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